Acetaminofén glucurónido

Descripción general

Descripción

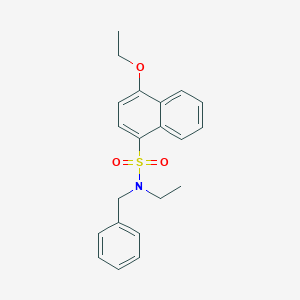

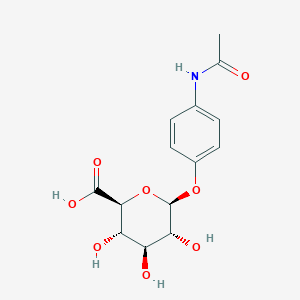

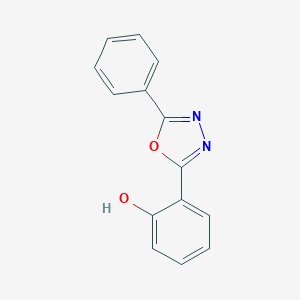

Estos son compuestos orgánicos que contienen una estructura fenólica unida a una porción de glicósido . El acetaminofén glucurónido es un metabolito principal del acetaminofén, un fármaco analgésico y antipirético ampliamente utilizado. La formación de this compound es un paso crucial en la desintoxicación y excreción del acetaminofén del cuerpo.

Aplicaciones Científicas De Investigación

El acetaminofén glucurónido tiene varias aplicaciones de investigación científica:

Química: Se utiliza como compuesto modelo para estudiar reacciones de glucuronidación y cinética enzimática.

Biología: Ayuda a comprender las vías metabólicas del acetaminofén y el papel de la glucuronidación en el metabolismo de los fármacos.

Medicina: Importante en estudios farmacocinéticos para evaluar la seguridad y eficacia del acetaminofén. .

Mecanismo De Acción

La formación de acetaminofén glucurónido es un proceso de desintoxicación. El acetaminofén se metaboliza en el hígado por la enzima UDP-glucuronosiltransferasa, que cataliza la transferencia de ácido glucurónico del ácido glucurónico de difosfato de uridina al acetaminofén. Esta reacción aumenta la solubilidad en agua del acetaminofén, lo que facilita su excreción a través de los riñones . El objetivo molecular principal es la enzima UDP-glucuronosiltransferasa, y la vía involucrada es la vía de glucuronidación .

Compuestos Similares:

Acetaminofén Sulfato: Otro metabolito principal del acetaminofén, formado por sulfatación.

Conjugado de Acetaminofén con Glutatión: Formado por conjugación con glutatión, particularmente en condiciones de sobredosis.

Singularidad: El this compound es único en su papel como producto principal de desintoxicación del acetaminofén en condiciones terapéuticas normales. A diferencia del acetaminofén sulfato, que también es un metabolito importante, el this compound se forma a través de una vía enzimática diferente (glucuronidación vs. sulfatación). Además, la formación de this compound es un paso clave para evitar la acumulación de metabolitos tóxicos, como la N-acetil-p-benzoquinona imina, que puede causar daño hepático .

Safety and Hazards

Acetaminophen glucuronide is harmful if swallowed . It is recommended to avoid dust formation, avoid breathing mist, gas or vapors, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Direcciones Futuras

Recent studies suggest that DNA methylation of CYP2E1 may be an important regulator of acetaminophen levels in newborns . More attention should be paid to the application of physiologically based pharmacokinetic (PBPK) modeling, which is able to incorporate impacts from both enzymes and transporters, therefore improving the prediction of in vivo phase II metabolism via glucuronidation .

Análisis Bioquímico

Biochemical Properties

Acetaminophen glucuronide is involved in biochemical reactions catalyzed by UDP-glucuronosyltransferases (UGT1A1 and 1A6) and sulfotransferases (SULT1A1, 1A3/4, and 1E1) . It interacts with these enzymes to facilitate its formation and subsequent excretion .

Cellular Effects

The formation of Acetaminophen glucuronide in the liver cells plays a crucial role in detoxifying acetaminophen and preventing liver damage . It does not have the same analgesic and fever-reducing effects as the parent compound, acetaminophen .

Molecular Mechanism

The molecular mechanism of Acetaminophen glucuronide involves its formation through the glucuronidation pathway. This process is catalyzed by UDP-glucuronosyltransferases (UGT1A1 and 1A6) and sulfotransferases (SULT1A1, 1A3/4, and 1E1) . The glucuronidation process makes Acetaminophen glucuronide more water-soluble, facilitating its excretion in the urine .

Temporal Effects in Laboratory Settings

Its formation is a crucial step in the metabolism of acetaminophen, and it plays a significant role in the detoxification process .

Dosage Effects in Animal Models

The effects of Acetaminophen glucuronide at different dosages in animal models have not been extensively studied. It is known that the formation of this metabolite is a crucial part of the body’s response to acetaminophen ingestion .

Metabolic Pathways

Acetaminophen glucuronide is involved in the glucuronidation metabolic pathway. This pathway is catalyzed by UDP-glucuronosyltransferases (UGT1A1 and 1A6) and sulfotransferases (SULT1A1, 1A3/4, and 1E1) .

Transport and Distribution

Acetaminophen glucuronide is transported and excreted by transporters in the canalicular (Mrp2 and Bcrp) and basolateral (Mrp3 and Mrp4) hepatocyte membranes .

Subcellular Localization

The subcellular localization of Acetaminophen glucuronide is primarily within the liver cells, where it is formed. It is then transported to the kidneys for excretion in the urine .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: La síntesis de acetaminofén glucurónido implica la conjugación de acetaminofén con ácido glucurónico. Esta reacción es catalizada por la enzima UDP-glucuronosiltransferasa. Las condiciones generales de la reacción incluyen la presencia de ácido glucurónico de difosfato de uridina y la enzima UDP-glucuronosiltransferasa .

Métodos de Producción Industrial: En entornos industriales, la producción de this compound generalmente implica el uso de enzimas recombinantes para catalizar la reacción de glucuronidación. El proceso está optimizado para un alto rendimiento y pureza, a menudo involucrando el uso de biorreactores y condiciones de reacción controladas para garantizar una conversión eficiente del acetaminofén a su forma glucurónido .

Análisis De Reacciones Químicas

Tipos de Reacciones: El acetaminofén glucurónido experimenta principalmente reacciones de hidrólisis y conjugación. Puede hidrolizarse de regreso a acetaminofén y ácido glucurónico en condiciones ácidas o enzimáticas. Además, puede participar en reacciones de conjugación adicionales, como la sulfatación .

Reactivos y Condiciones Comunes:

Hidrólisis: Condiciones ácidas o enzimas hidrolíticas específicas.

Conjugación: Enzima UDP-glucuronosiltransferasa y ácido glucurónico de difosfato de uridina.

Productos Principales:

Hidrólisis: Acetaminofén y ácido glucurónico.

Conjugación: Otros conjugados, como el acetaminofén sulfato.

Comparación Con Compuestos Similares

Acetaminophen Sulfate: Another major metabolite of acetaminophen, formed by sulfation.

Acetaminophen Glutathione Conjugate: Formed by conjugation with glutathione, particularly under conditions of overdose.

Uniqueness: Acetaminophen glucuronide is unique in its role as the primary detoxification product of acetaminophen under normal therapeutic conditions. Unlike acetaminophen sulfate, which is also a major metabolite, acetaminophen glucuronide is formed through a different enzymatic pathway (glucuronidation vs. sulfation). Additionally, the formation of acetaminophen glucuronide is a key step in preventing the accumulation of toxic metabolites, such as N-acetyl-p-benzoquinone imine, which can cause liver damage .

Propiedades

IUPAC Name |

(2S,3S,4S,5R,6S)-6-(4-acetamidophenoxy)-3,4,5-trihydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO8/c1-6(16)15-7-2-4-8(5-3-7)22-14-11(19)9(17)10(18)12(23-14)13(20)21/h2-5,9-12,14,17-19H,1H3,(H,15,16)(H,20,21)/t9-,10-,11+,12-,14+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPROLSVTVHAQLE-BYNIDDHOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)OC2C(C(C(C(O2)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)NC1=CC=C(C=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30936449 | |

| Record name | Acetaminophen glucuronide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30936449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

327.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Acetaminophen glucuronide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0010316 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

16110-10-4 | |

| Record name | Acetaminophen glucuronide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16110-10-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetaminophen glucuronide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016110104 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetaminophen glucuronide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30936449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 16110-10-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ACETAMINOPHEN GLUCURONIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8BE7G9R76X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Acetaminophen glucuronide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0010316 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How is acetaminophen glucuronide formed?

A1: Acetaminophen glucuronide is formed through the conjugation of acetaminophen with glucuronic acid, a process catalyzed by UDP-glucuronosyltransferases (UGTs) primarily in the liver. [, , , , , , ]

Q2: What are the primary routes of acetaminophen glucuronide elimination?

A2: Acetaminophen glucuronide is primarily eliminated through biliary excretion and renal excretion. [, , , , ]

Q3: How does renal clearance of acetaminophen glucuronide compare to other acetaminophen metabolites?

A3: Acetaminophen glucuronide exhibits a higher renal clearance compared to the parent drug, acetaminophen, but a lower renal clearance than acetaminophen sulfate. [, ]

Q4: Can factors like urine flow rate impact acetaminophen glucuronide's renal clearance?

A4: Research suggests a positive correlation between the renal clearances of acetaminophen glucuronide and acetaminophen sulfate, potentially linked to blood perfusion rate-dependent renal tubular secretion. []

Q5: Does age influence the formation of acetaminophen glucuronide?

A5: Studies in rats suggest that as age increases, there is a shift towards greater glucuronidation of acetaminophen, resulting in an increased formation of acetaminophen glucuronide and a corresponding decrease in acetaminophen sulfate formation. [, ]

Q6: Can dietary factors influence acetaminophen glucuronide formation?

A6: Research indicates that protein deficiency can lead to increased formation of acetaminophen glucuronide while decreasing acetaminophen sulfate formation. Conversely, obesity induced by a high-energy diet in rats showed a similar pattern, with decreased sulfate conjugation and increased glucuronidation of acetaminophen. [, ]

Q7: Do any drugs inhibit the formation of acetaminophen glucuronide?

A7: Yes, studies show that histamine H2-receptor antagonists like ranitidine and nizatidine can inhibit the formation of acetaminophen glucuronide, potentially by inhibiting UGT enzymes. [, ] This interaction can lead to increased plasma concentrations of acetaminophen. Similarly, favipiravir has been shown to inhibit acetaminophen sulfate formation in vitro and in vivo, resulting in a compensatory increase in acetaminophen glucuronide production. []

Q8: How does phenobarbital administration affect acetaminophen glucuronide disposition?

A8: Phenobarbital, a cytochrome P450 inducer, has been shown to impair the biliary excretion of acetaminophen glucuronide in rats. This effect is thought to be related to phenobarbital's inhibition of Multidrug Resistance-associated Protein 2 (Mrp2), a transporter protein involved in the biliary excretion of acetaminophen glucuronide. [, ]

Q9: Does probenecid impact acetaminophen glucuronidation?

A9: In vitro studies indicate that probenecid acts as a potent partial noncompetitive inhibitor of acetaminophen glucuronidation. This interaction may contribute to alterations in acetaminophen glucuronide hepatic disposition observed in vivo. []

Q10: Which transporter proteins are involved in the hepatobiliary transport of acetaminophen glucuronide?

A10: Multidrug Resistance-associated Protein 2 (Mrp2), located on the canalicular membrane of hepatocytes, plays a key role in the biliary excretion of acetaminophen glucuronide. [, ] Studies using Mrp2-deficient rats have demonstrated a significant decrease in acetaminophen glucuronide biliary excretion. []

Q11: What is the role of Multidrug Resistance-associated Protein 3 (Mrp3) in acetaminophen glucuronide disposition?

A11: Mrp3, primarily located on the basolateral membrane of hepatocytes, is involved in the efflux of acetaminophen glucuronide from the liver into the bloodstream. [, ] Its expression is upregulated in conditions like bile duct ligation, potentially as a compensatory mechanism to enhance the elimination of acetaminophen glucuronide when biliary excretion is impaired. []

Q12: How is acetaminophen glucuronide used to study gluconeogenesis?

A12: Acetaminophen glucuronide can serve as a marker for hepatic UDP-glucose flux, which is directly related to gluconeogenesis. By administering acetaminophen alongside specific isotopic tracers, researchers can analyze the isotopic enrichment in urinary acetaminophen glucuronide to estimate the contribution of different metabolic pathways to glucose production. [, , , ]

Q13: Can acetaminophen glucuronide be used to assess hepatic zonation?

A13: Research suggests that the isotopic labeling pattern of acetaminophen glucuronide, when acetaminophen is administered with specific labeled precursors of gluconeogenesis, can differ from that of blood glucose. This discrepancy indicates heterogeneity within the hepatic glucose-6-phosphate pool and suggests that glucuronidation might be more active in perivenous hepatocytes compared to periportal hepatocytes. []

Q14: How is acetaminophen glucuronide quantified?

A14: Acetaminophen glucuronide is commonly quantified using high-performance liquid chromatography (HPLC) coupled with various detection methods, including ultraviolet (UV) detection and mass spectrometry (MS). These techniques allow for sensitive and specific measurement of acetaminophen glucuronide in biological samples like plasma and urine. [, , , ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-methyl-1-[(2,3,5,6-tetramethylphenyl)sulfonyl]-1H-imidazole](/img/structure/B230786.png)

![4-ethoxy-N-[3-(1H-imidazol-1-yl)propyl]-3-isopropylbenzenesulfonamide](/img/structure/B230792.png)

![1,3-Benzodioxol-5-yl[4-(2,5-dichlorophenyl)piperazin-1-yl]methanone](/img/structure/B230802.png)